N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride
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Overview
Description
N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the tetrahydropyridine ring system in the structure of this compound contributes to its unique chemical and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride typically involves the reaction of 1,2,5,6-tetrahydropyridine with a suitable phenylacetamide derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base and a solvent like dimethylformamide. The reaction mixture is then subjected to purification processes to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-tetrahydropyridine: Another tetrahydropyridine derivative with similar structural features.
1,2,3,4-tetrahydropyridine: A different isomer of tetrahydropyridine with distinct properties.
2,3,4,5-tetrahydropyridine: Another structural isomer with unique characteristics.
Uniqueness
N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride stands out due to its specific substitution pattern on the tetrahydropyridine ring, which imparts unique chemical and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(1,2,3,6-tetrahydropyridin-5-yl)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-10(16)15-13-7-3-2-6-12(13)11-5-4-8-14-9-11;/h2-3,5-7,14H,4,8-9H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVABWFQMSPGSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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